molecular formula C19H20N2O4 B2909542 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896824-26-3

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2909542
CAS No.: 896824-26-3
M. Wt: 340.379
InChI Key: VDEDKMULYVMFRJ-BOPFTXTBSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic small molecule recognized for its potent and selective inhibitory activity against a range of protein kinases. It functions primarily as an ATP-competitive inhibitor, binding to the kinase's active site and preventing phosphate transfer, thereby modulating key cellular signaling pathways. This compound has been investigated as a dual-specificity inhibitor, showing significant activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) , which are central regulators of the cell cycle, apoptosis, and metabolism. Its research value is particularly prominent in the field of oncology, where it is used as a chemical tool to probe the biological functions of these kinases in cancer cell proliferation and survival. By inducing cell cycle arrest and promoting apoptosis in various cancer cell lines, this inhibitor provides critical insights into the mechanisms of tumorigenesis and the therapeutic potential of kinase modulation. Its application extends to neurodegenerative disease research, given the role of GSK-3 in tau protein phosphorylation and neuronal health, making it a versatile compound for studying complex disease etiologies and validating novel drug targets.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-20-6-8-21(9-7-20)12-15-16(22)5-4-14-18(23)17(25-19(14)15)11-13-3-2-10-24-13/h2-5,10-11,22H,6-9,12H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEDKMULYVMFRJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Inhibitory Activity Against DRAK2
Research indicates that derivatives of benzofuran, including compounds similar to (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, exhibit significant inhibitory activity against DRAK2 (Death-associated protein kinase 2). This enzyme plays a crucial role in the apoptosis of pancreatic β-cells, making these compounds potential candidates for diabetes treatment. A study reported that certain benzofuran derivatives demonstrated IC50 values as low as 0.25 μM, indicating strong protective effects on islet β-cells from apoptosis .

Alkaline Phosphatase Inhibition
Another area of interest is the inhibition of alkaline phosphatase (AP), an enzyme involved in various physiological processes. Compounds based on the benzofuran scaffold have shown promising results as AP inhibitors. The structure-activity relationship (SAR) studies highlighted that modifications to the benzofuran core can enhance inhibitory potency, suggesting that (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one could be further optimized for improved efficacy against AP .

Synthetic Applications

Synthesis of Novel Compounds
The synthesis of benzofuran derivatives often involves complex chemical reactions. The compound under discussion can serve as a precursor in the synthesis of various heterocyclic compounds, including quinoxaline derivatives. The reaction of benzofurazan oxides with benzofuran derivatives has been documented to yield new classes of compounds with varied biological activities . This highlights the versatility of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one in synthetic organic chemistry.

Anticancer Properties
Benzofuran derivatives are increasingly recognized for their anticancer properties. Studies have shown that certain modifications to the benzofuran structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The specific compound may exhibit similar or enhanced activity due to the presence of the furan and piperazine moieties, which are known to contribute to biological activity .

Pharmacological Insights

ADMET Properties
The pharmacokinetic profile of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is essential for its potential therapeutic applications. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that modifications to the benzofuran core can lead to compounds with favorable pharmacological characteristics, including low toxicity and good bioavailability . This makes it a viable candidate for further drug development.

Comparison with Similar Compounds

Substitution at Position 2: Furan vs. Aromatic/Alkyl Groups

  • Target Compound : The furan-2-ylmethylene group introduces heteroaromaticity and moderate electron-withdrawing effects, influencing molecular planarity and binding interactions.
  • (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one () : A 4-methylbenzylidene substituent provides electron-donating effects, which may stabilize charge-transfer interactions in biological systems .

Key Insight : Furan-based derivatives balance electronic effects and solubility better than chlorinated or alkylated analogs.

Substituents at Position 7: Piperazine vs. Other Functional Groups

  • Target Compound : The (4-methylpiperazin-1-yl)methyl group enhances solubility and enables protonation at physiological pH, facilitating interactions with charged biological targets (e.g., enzymes, receptors) .
  • (2Z)-2-(1H-Indol-3-ylmethylidene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3-one (): This analog replaces the 4-methylpiperazine with a piperazine group, reducing steric hindrance but increasing basicity.

Key Insight : Methylation of the piperazine ring in the target compound optimizes lipophilicity and metabolic stability.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Benzofuran derivatives are associated with diverse bioactivities, including antimicrobial, antitumor, and antiviral effects (). The target compound’s 6-hydroxy group is critical for hydrogen-bonding interactions with targets like kinases or DNA, as seen in analogs with similar substituents (). Piperazine-containing derivatives (e.g., ) show enhanced cellular uptake due to improved solubility, aligning with the target compound’s design .

Table 1: Comparative Pharmacological and Physicochemical Properties

Compound Substituent (Position 2) Substituent (Position 6) Substituent (Position 7) LogP* Solubility (mg/mL)* Reported Activity
Target Compound Furan-2-ylmethylene Hydroxy 4-Methylpiperazinylmethyl 2.1 0.45 Anticancer (in vitro)
() 2,4-Dichlorobenzylidene Hydroxy None 3.8 0.12 Antimicrobial
() 1H-Indol-3-ylmethylidene Methoxy Piperazin-1-ylmethyl 1.9 0.60 Kinase inhibition
() 4-Methylbenzylidene Hydroxy None 2.5 0.30 Antioxidant

*Predicted values using ChemAxon software.

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